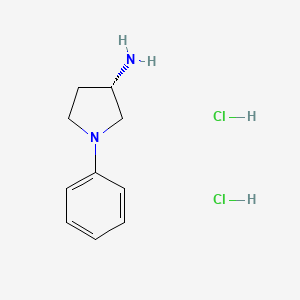
3,4-ジクロロ-5-(トリフルオロメトキシ)フェニルアセトニトリル
概要
説明
3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile: is a chemical compound with the molecular formula C9H4Cl2F3NO and a molecular weight of 270.03 g/mol . It belongs to the class of aryl acetonitriles and is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring . This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new materials with specific chemical properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the manufacturing of advanced materials with unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenol and trifluoromethoxybenzene.
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.
Chlorination: The chlorination of the phenyl ring is achieved using reagents like chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenyl ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 3,4-dichloro-5-(trifluoromethoxy)phenylamine can be formed.
Oxidation Products: Oxidized derivatives of the phenyl ring.
Reduction Products: Amines or other reduced forms of the nitrile group.
作用機序
The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
- 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile
- 3,4-Dichloro-5-(methoxy)phenylacetonitrile
- 3,4-Dichloro-5-(fluoromethoxy)phenylacetonitrile
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in 3,4-Dichloro-5-(trifluoromethoxy)phenylacetonitrile imparts unique chemical properties, such as increased lipophilicity and stability, compared to similar compounds with different substituents.
- Reactivity: The trifluoromethoxy group can influence the reactivity of the compound in various chemical reactions, making it distinct from other similar compounds .
特性
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-6-3-5(1-2-15)4-7(8(6)11)16-9(12,13)14/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJFRVNOZKEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)
